

Commercial Availability and Research Applications of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11Z,14Z-eicosadienoyl-CoA

Cat. No.: B15551769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a 20-carbon omega-6 polyunsaturated fatty acid. As a fatty acyl-CoA, it is a key intermediate in lipid metabolism and is involved in various cellular processes, including energy storage, membrane synthesis, and the production of signaling molecules. This document provides an overview of the commercial sources for this important biochemical, along with its applications in research and detailed protocols for its use.

Commercial Sources

Sourcing high-purity **11Z,14Z-eicosadienoyl-CoA** is crucial for reliable and reproducible research. The following table summarizes the known commercial suppliers and their offerings. While direct commercial sources for the CoA ester are limited, the free fatty acid precursor is readily available, enabling custom synthesis.

Supplier	Product Name	Catalog Number	Purity	Notes
MedChemExpress	(11Z,14Z)-Icosadienoyl-CoA	HY-CE00103	>98%	For research use only.[1][2]
Cayman Chemical	11(Z),14(Z)-Eicosadienoic Acid	90330	≥98%	Precursor for the synthesis of the CoA ester.[3][4]
Custom Synthesis	11Z,14Z-Eicosadienoyl-CoA	Varies	As requested	Several companies, such as Avanti Polar Lipids, offer custom synthesis of fatty acyl-CoAs from the corresponding fatty acid.

Application Notes

The primary research application of **11Z,14Z-eicosadienoyl-CoA** identified in recent literature is its use as a biomarker in metabolomics studies, particularly in the context of liver disease.

Biomarker in Hepatoprotective Studies

A recent study investigating the therapeutic effects of a novel formulation (GGV) on carbon tetrachloride (CCl4)-induced liver injury in mice identified **11Z,14Z-eicosadienoyl-CoA** as a significant serum metabolite.[1][3][5]

- **Biological Context:** In the CCl4-induced liver injury model, serum levels of **11Z,14Z-eicosadienoyl-CoA** were found to be depleted.
- **Therapeutic Response:** Treatment with the hepatoprotective GGV formula led to a partial recovery of **11Z,14Z-eicosadienoyl-CoA** levels, which correlated with improvements in liver

function markers such as aspartate aminotransferase (AST), triglycerides (TG), total cholesterol (TC), and superoxide dismutase (SOD).[1][3][5]

- Mechanism: The study suggests a link between the gut microbiota, serum metabolites, and liver health. The restoration of **11Z,14Z-eicosadienoyl-CoA** levels by the therapeutic intervention points to its role in the complex metabolic network that is disrupted during liver damage and restored during recovery.[1][3][5]

This application highlights the potential of **11Z,14Z-eicosadienoyl-CoA** as a biomarker for monitoring liver health and the efficacy of therapeutic interventions.

Experimental Protocols

While specific protocols detailing the use of **11Z,14Z-eicosadienoyl-CoA** as a substrate or modulator in enzymatic or cellular assays are not readily available in the current literature, a general protocol for its quantification in biological samples via metabolomics is described.

Protocol: Quantification of **11Z,14Z-Eicosadienoyl-CoA** in Serum by UPLC-Q/TOF-MS

This protocol is adapted from the methodology used in the study by Wang et al. (2025) for untargeted metabolomics analysis of serum samples.

1. Objective: To identify and relatively quantify **11Z,14Z-eicosadienoyl-CoA** in serum samples to assess metabolic changes in response to disease or treatment.
2. Materials and Reagents:
 - Serum samples
 - Methanol (pre-chilled at -20°C)
 - Acetonitrile (pre-chilled at -20°C)
 - Internal standard (e.g., a deuterated fatty acyl-CoA)
 - Ultrapure water

- Formic acid
- UPLC system coupled with a Q/TOF mass spectrometer

3. Sample Preparation:

- Thaw frozen serum samples on ice.
- To 100 μ L of serum, add 400 μ L of a pre-chilled 1:1 (v/v) methanol/acetonitrile solution containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Incubate the samples at -20°C for 2 hours to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- Dry the supernatant under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to UPLC vials for analysis.

4. UPLC-Q/TOF-MS Analysis:

- UPLC Column: A reversed-phase column suitable for lipid analysis (e.g., C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate a wide range of metabolites, including fatty acyl-CoAs.

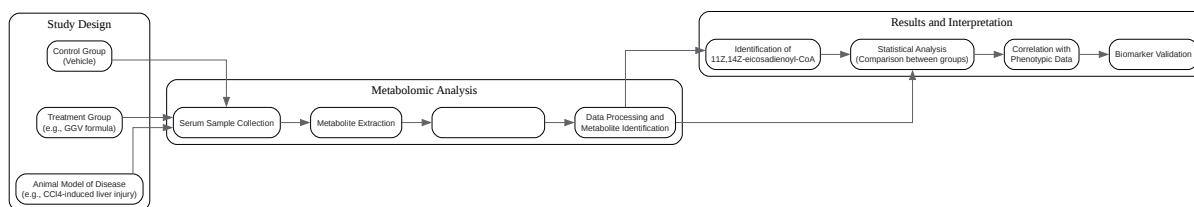
- Mass Spectrometry: Operate in both positive and negative ion modes to detect a broader range of compounds. Acquire data in a full scan mode over a relevant m/z range.
- Data Analysis: Use metabolomics software to identify peaks based on accurate mass and retention time. The identification of **11Z,14Z-eicosadienoyl-CoA** can be confirmed by comparing the acquired MS/MS fragmentation pattern with known databases or standards.

5. Expected Results: The analysis will provide relative quantification of **11Z,14Z-eicosadienoyl-CoA** across different sample groups, allowing for the assessment of its role as a biomarker.

Signaling Pathways and Workflows

Logical Workflow for Biomarker Discovery

The following diagram illustrates the general workflow for identifying **11Z,14Z-eicosadienoyl-CoA** as a biomarker in a preclinical study.

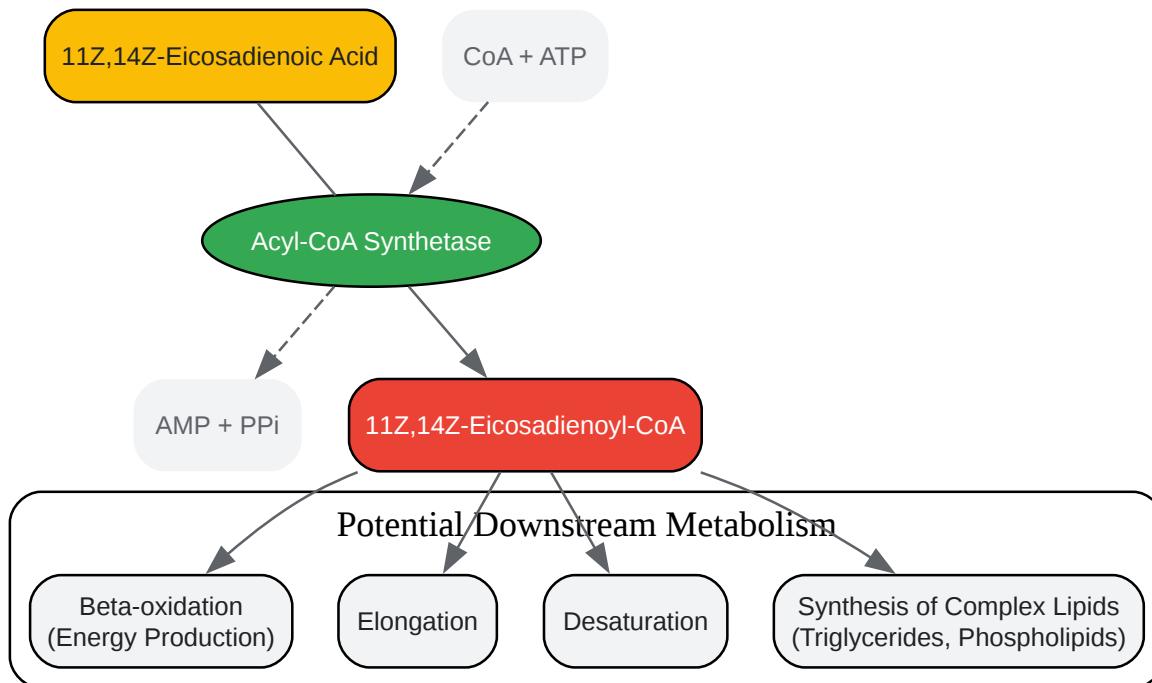


[Click to download full resolution via product page](#)

Workflow for identifying **11Z,14Z-eicosadienoyl-CoA** as a biomarker.

Putative Metabolic Pathway of 11Z,14Z-Eicosadienoyl-CoA

The synthesis of **11Z,14Z-eicosadienoyl-CoA** involves the activation of its corresponding fatty acid by acyl-CoA synthetases. It can then be further metabolized through various pathways.



[Click to download full resolution via product page](#)

Synthesis and potential metabolic fate of **11Z,14Z-eicosadienoyl-CoA**.

Conclusion

11Z,14Z-Eicosadienoyl-CoA is a valuable research tool, particularly as a biomarker in studies of liver disease and metabolic disorders. While direct commercial sources are emerging, the availability of its fatty acid precursor allows for custom synthesis. Further research is needed to elucidate its specific roles in enzymatic pathways and cellular signaling, which will undoubtedly expand its applications in life sciences and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Commercial Availability and Research Applications of 11Z,14Z-Eicosadienoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551769#commercial-sources-for-synthetic-11z-14z-eicosadienoyl-coa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com